molecular formula C16H22N2O5 B1392603 2-(3-Morpholin-4-ylpropyl)-1-oxo-1,2,3,4,5,6-hexahydro-3a,5-epoxyisoindole-7-carboxylic acid CAS No. 1242912-32-8

2-(3-Morpholin-4-ylpropyl)-1-oxo-1,2,3,4,5,6-hexahydro-3a,5-epoxyisoindole-7-carboxylic acid

Cat. No. B1392603
M. Wt: 322.36 g/mol
InChI Key: YYWQTWBSBJGFAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Morpholin-4-ylpropyl)-1-oxo-1,2,3,4,5,6-hexahydro-3a,5-epoxyisoindole-7-carboxylic acid is a useful research compound. Its molecular formula is C16H22N2O5 and its molecular weight is 322.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Morpholin-4-ylpropyl)-1-oxo-1,2,3,4,5,6-hexahydro-3a,5-epoxyisoindole-7-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Morpholin-4-ylpropyl)-1-oxo-1,2,3,4,5,6-hexahydro-3a,5-epoxyisoindole-7-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biotransformation in Humans

The compound is extensively metabolized in humans, as observed with moclobemide, a structurally related substance. Metabolic pathways include oxidative attack on the morpholine moiety, leading to various oxidation products. The study found that after oral administration, a significant portion of the dose was recovered in the urine within 4 days, highlighting the compound's metabolic transformation in the human body (Jauch et al., 1990).

Effect on Composite-to-Composite Repair Strength

The compound's effects were studied in the context of chemical surface treatments on aged resin composites. The study specifically examined the influence of morpholine on the bond strength of aged resin composite repaired with new resin composite, revealing that morpholine significantly increased bond strength, providing insights into its potential applications in material science and dentistry (Klaisiri et al., 2022).

Influence on Serum Metabolomics

In a clinical context, the compound's influence was observed in a study exploring serum metabolomics changes in response to n-3 fatty acid supplements in Chinese patients with type 2 diabetes. The study identified significant biomarkers, suggesting the compound's potential role in understanding metabolic changes and treatment responses in such conditions (Zheng et al., 2016).

Residue Concentration in Fruits and Juices

The compound's residue concentration was analyzed in various fruits and juices to determine dietary exposure among the Chinese population. This study highlights the compound's relevance in food safety and public health, as understanding residue levels can inform regulations and consumer safety measures (Cao et al., 2019).

properties

IUPAC Name

3-(3-morpholin-4-ylpropyl)-4-oxo-9-oxa-3-azatricyclo[6.1.1.01,5]dec-5-ene-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c19-14-13-12(15(20)21)8-11-9-16(13,23-11)10-18(14)3-1-2-17-4-6-22-7-5-17/h11H,1-10H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWQTWBSBJGFAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2CC34CC(O3)CC(=C4C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Morpholin-4-ylpropyl)-1-oxo-1,2,3,4,5,6-hexahydro-3a,5-epoxyisoindole-7-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Morpholin-4-ylpropyl)-1-oxo-1,2,3,4,5,6-hexahydro-3a,5-epoxyisoindole-7-carboxylic acid
Reactant of Route 2
2-(3-Morpholin-4-ylpropyl)-1-oxo-1,2,3,4,5,6-hexahydro-3a,5-epoxyisoindole-7-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-(3-Morpholin-4-ylpropyl)-1-oxo-1,2,3,4,5,6-hexahydro-3a,5-epoxyisoindole-7-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-(3-Morpholin-4-ylpropyl)-1-oxo-1,2,3,4,5,6-hexahydro-3a,5-epoxyisoindole-7-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-(3-Morpholin-4-ylpropyl)-1-oxo-1,2,3,4,5,6-hexahydro-3a,5-epoxyisoindole-7-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-(3-Morpholin-4-ylpropyl)-1-oxo-1,2,3,4,5,6-hexahydro-3a,5-epoxyisoindole-7-carboxylic acid

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